molecular formula C11H8ClN3O4 B2444228 5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 439095-10-0

5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2444228
CAS RN: 439095-10-0
M. Wt: 281.65
InChI Key: OPKIWJQMZPREEO-UHFFFAOYSA-N
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Description

5-(Carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CMC-CTC, is an organic compound that has been studied extensively due to its versatile properties and potential applications in organic synthesis and drug development. CMC-CTC is a heterocyclic compound, which is composed of a five-membered ring containing a nitrogen atom, a carbon atom, and four oxygen atoms. This compound has been studied for its ability to serve as a building block for the synthesis of a variety of compounds, as well as its potential use in drug development.

Scientific Research Applications

Triazole-Based Scaffolds in Peptidomimetics

5-Amino-1,2,3-triazole-4-carboxylic acid, closely related to the compound , serves as a foundation for creating peptidomimetics and biologically active compounds using triazole scaffolds. This application is crucial for developing HSP90 inhibitors, with one compound showing significant potency (IC50 = 29 nM) (Ferrini et al., 2015).

Molecular Rearrangements and Transformations

Research on 4-iminomethyl-1,2,3-triazoles, including 1-aryl substituents similar to the compound of interest, has revealed interesting molecular rearrangements. These rearrangements are influenced by the electronic properties of substituents, offering potential applications in synthetic chemistry (L'abbé et al., 1990).

Synthesis and Structural Studies

Studies have been conducted on the synthesis and structural characteristics of triazole derivatives, including those with chlorophenyl groups. Such research provides insights into the molecular structures and interactions, essential for the development of new compounds with specific properties (Şahin et al., 2014).

NMR and Molecular Modeling

The 5-carboxymethyl-1,2,4-triazole derivatives, closely related to the compound , have been examined through NMR and molecular modeling. This research is pivotal in understanding the molecular behavior and interactions of such compounds (Bednarek et al., 2001).

Interaction with Biological Macromolecules

Research on 1,2,3-triazoles, including derivatives with chlorophenyl groups, has explored their interactions with various biological macromolecules. This is crucial for designing novel drugs, as these interactions can influence the efficacy and specificity of drug compounds (Liu et al., 2020).

Synthesis of Triazole Derivatives

The synthesis of triazole derivatives, including those with 4-chlorophenyl groups, has been explored for potential applications in medicinal chemistry and material science. Understanding the synthesis processes is vital for developing new compounds with targeted properties (Ostrowski & Zeidler, 2008).

Mechanism of Action

properties

IUPAC Name

5-(carboxymethyl)-1-(4-chlorophenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4/c12-6-1-3-7(4-2-6)15-8(5-9(16)17)10(11(18)19)13-14-15/h1-4H,5H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKIWJQMZPREEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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